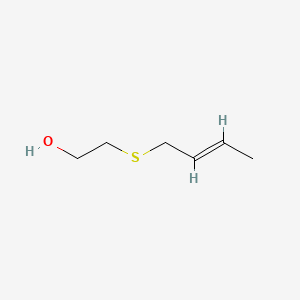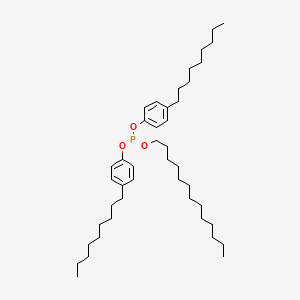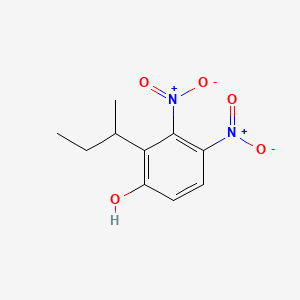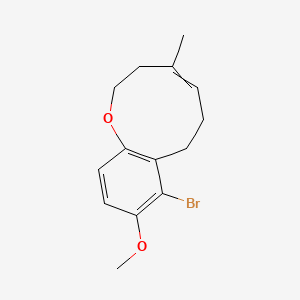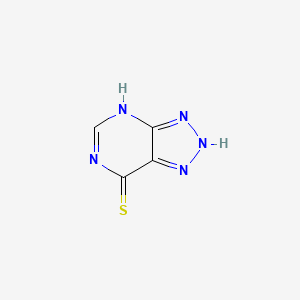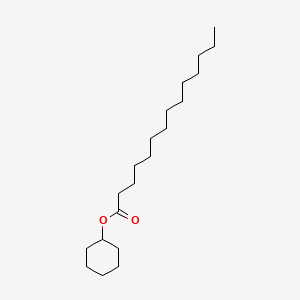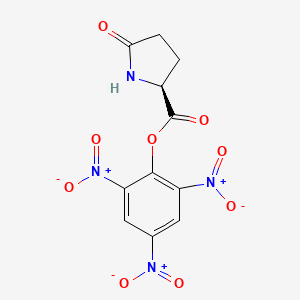
2,4,6-Trinitrophenyl 5-oxo-L-prolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-トリニトロフェニル 5-オキソ-L-プロリナートは、分子式がC₁₁H₈N₄O₉、分子量が340.202620 g/molの複素環式有機化合物です トリニトロフェニル基と5-オキソ-L-プロリナート部分を有する複雑な構造で知られています。
2. 製法
合成経路と反応条件
2,4,6-トリニトロフェニル 5-オキソ-L-プロリナートの合成は、一般的にフェニル誘導体のニトロ化、続いて5-オキソ-L-プロリナート基の導入によって行われます。反応条件は、ニトロ化プロセスを達成するために、硫酸や硝酸などの強酸を使用することが多くあります。 続く工程では、ニトロ化されたフェニル化合物を、制御された条件下でL-プロリン誘導体とカップリングさせて最終生成物を生成します .
工業的生産方法
2,4,6-トリニトロフェニル 5-オキソ-L-プロリナートの工業的生産には、大規模なニトロ化プロセスとそれに続く精製工程が含まれ、最終生成物の高純度が保証されます。 結晶化、ろ過、クロマトグラフィーなどの手法は、化合物を分離および精製するために一般的に使用されます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenyl 5-oxo-L-prolinate typically involves the nitration of phenyl derivatives followed by the introduction of the 5-oxo-L-prolinate group. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid to achieve the nitration process. The subsequent steps involve the coupling of the nitrated phenyl compound with L-proline derivatives under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to ensure high purity of the final product. Techniques such as crystallization, filtration, and chromatography are commonly employed to isolate and purify the compound .
化学反応の分析
反応の種類
2,4,6-トリニトロフェニル 5-オキソ-L-プロリナートは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。
還元: 還元反応によってニトロ基をアミノ基に変換することができ、さまざまな誘導体の生成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、ニトロ基の還元によってアミノ誘導体が生成される可能性があり、置換反応によってさまざまな官能化されたフェニル誘導体が生成される可能性があります .
4. 科学研究への応用
2,4,6-トリニトロフェニル 5-オキソ-L-プロリナートは、以下のを含むいくつかの科学研究への応用があります。
化学: 有機合成における試薬として、より複雑な分子の合成のための前駆体として使用されます。
生物学: 潜在的な生物活性とその生体分子との相互作用について調査されています。
医学: 潜在的な治療特性と創薬におけるリード化合物として調査されています。
科学的研究の応用
2,4,6-Trinitrophenyl 5-oxo-L-prolinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in various industrial processes
作用機序
2,4,6-トリニトロフェニル 5-オキソ-L-プロリナートの作用機序は、特定の分子標的と経路との相互作用に関係しています。この化合物のニトロ基は、レドックス反応に関与することができ、生物分子と相互作用する可能性のある反応性中間体の生成につながります。 これらの相互作用は、さまざまな生化学的経路を調節し、細胞機能に特異的な影響を与える可能性があります .
6. 類似化合物の比較
類似化合物
2,4,6-トリニトロフェノール(ピクリン酸): 構造は似ていますが、5-オキソ-L-プロリナート基がありません。
2,4-ジニトロフェニルヒドラジン: 2つのニトロ基とヒドラジン部分を有しています。
2,4,6-トリニトロトルエン(TNT): トリニトロフェニル構造は似ていますが、5-オキソ-L-プロリナート基の代わりにメチル基が結合しています
独自性
ニトロ基と複素環構造の組み合わせにより、この化合物は、さまざまな科学的および工業的用途に適した汎用性の高い化合物となっています .
類似化合物との比較
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Similar in structure but lacks the 5-oxo-L-prolinate group.
2,4-Dinitrophenylhydrazine: Contains two nitro groups and a hydrazine moiety.
2,4,6-Trinitrotoluene (TNT): Similar trinitrophenyl structure but with a methyl group instead of the 5-oxo-L-prolinate group
Uniqueness
Its combination of nitro groups and a heterocyclic ring structure makes it a versatile compound for various scientific and industrial uses .
特性
CAS番号 |
77795-25-6 |
|---|---|
分子式 |
C11H8N4O9 |
分子量 |
340.20 g/mol |
IUPAC名 |
(2,4,6-trinitrophenyl) (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H8N4O9/c16-9-2-1-6(12-9)11(17)24-10-7(14(20)21)3-5(13(18)19)4-8(10)15(22)23/h3-4,6H,1-2H2,(H,12,16)/t6-/m0/s1 |
InChIキー |
OHQGNVGQELARTB-LURJTMIESA-N |
異性体SMILES |
C1CC(=O)N[C@@H]1C(=O)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1CC(=O)NC1C(=O)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


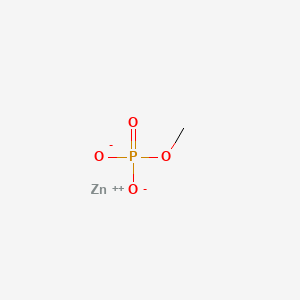
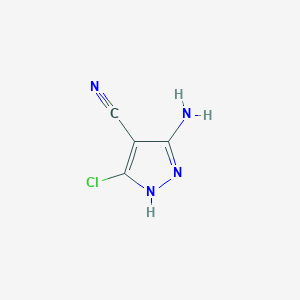

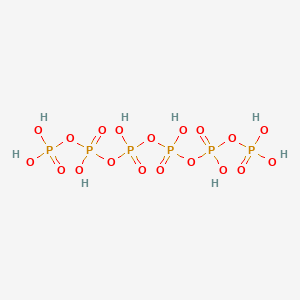

![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
